1D-myo-Inositol 1,4,5,6-tetrakisphosphate

Description

1D-myo-Inositol 3,4,5,6-tetrakisphosphate is a natural product found in Homo sapiens with data available.

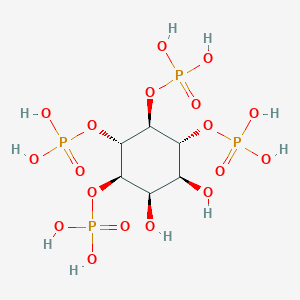

Structure

3D Structure

Properties

CAS No. |

121010-58-0 |

|---|---|

Molecular Formula |

C6H16O18P4 |

Molecular Weight |

500.08 g/mol |

IUPAC Name |

[(1S,2R,3S,4S,5R,6R)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] dihydrogen phosphate |

InChI |

InChI=1S/C6H16O18P4/c7-1-2(8)4(22-26(12,13)14)6(24-28(18,19)20)5(23-27(15,16)17)3(1)21-25(9,10)11/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20)/t1-,2+,3-,4-,5+,6+/m0/s1 |

InChI Key |

MRVYFOANPDTYBY-UZAAGFTCSA-N |

SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |

Isomeric SMILES |

[C@H]1([C@@H]([C@@H]([C@H]([C@@H]([C@H]1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |

physical_description |

Solid |

Synonyms |

myo-Inositol 1,4,5,6-Tetrakis(Dihydrogen Phosphate); Inositol 1,4,5,6-Tetraphosphate; Ins(1,3,4,5)P4; |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Architecture and Signaling Nexus of 1D-myo-Inositol 1,4,5,6-tetrakisphosphate

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the intricate landscape of cellular signaling, the inositol phosphate family stands out as a versatile group of second messengers, orchestrating a multitude of cellular processes. Among these, 1D-myo-Inositol 1,4,5,6-tetrakisphosphate [Ins(1,4,5,6)P4] has emerged as a key player, wielding significant influence over gene expression and signal transduction pathways. This in-depth technical guide provides a comprehensive overview of the structure, biosynthesis, metabolism, and cellular functions of Ins(1,4,5,6)P4, with a particular focus on its role as a critical signaling molecule. Designed for researchers, scientists, and drug development professionals, this document aims to be a definitive resource, elucidating the complexities of Ins(1,4,5,6)P4 and paving the way for future therapeutic innovations.

The Structural Foundation: A Myo-Inositol Core with Strategic Phosphorylation

At its heart, 1D-myo-Inositol 1,4,5,6-tetrakisphosphate is a derivative of myo-inositol, the most abundant stereoisomer of inositol. The myo-inositol core is a cyclohexane-1,2,3,4,5,6-hexol, a six-carbon ring with a hydroxyl group attached to each carbon. The stereochemistry of myo-inositol is crucial, with the hydroxyl group at the second carbon position being axial, while the other five are in equatorial positions in its most stable chair conformation.[1][2]

The numbering of the carbon atoms in the myo-inositol ring is assigned in a counter-clockwise direction.[2] In the case of 1D-myo-Inositol 1,4,5,6-tetrakisphosphate, four phosphate groups are esterified to the hydroxyl groups at positions 1, 4, 5, and 6.[3][4] This specific phosphorylation pattern confers a unique three-dimensional structure and charge distribution, which are paramount for its recognition by and interaction with specific protein targets.

The chemical formula for 1D-myo-Inositol 1,4,5,6-tetrakisphosphate is C₆H₁₆O₁₈P₄.[4] Its systematic IUPAC name is [(1R,2R,3S,4R,5S,6S)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] dihydrogen phosphate.[4]

Below is a diagram illustrating the biosynthetic pathway of inositol phosphates, highlighting the position of Ins(1,4,5,6)P4.

Biosynthesis and Metabolism: A Dynamic Interplay of Kinases and Phosphatases

The cellular concentration of Ins(1,4,5,6)P4 is tightly regulated by a complex network of inositol phosphate kinases and phosphatases. It is primarily synthesized through the dephosphorylation of inositol 1,3,4,5,6-pentakisphosphate (InsP5) by a specific phosphatase. In turn, Ins(1,4,5,6)P4 can be further phosphorylated by inositol polyphosphate multikinase (IPMK) to form higher inositol polyphosphates, including inositol hexakisphosphate (InsP6). This dynamic interplay ensures that the levels of Ins(1,4,5,6)P4 are exquisitely controlled in response to cellular signals and metabolic states.

Cellular Functions and Key Protein Interactions

Ins(1,4,5,6)P4 functions as a critical signaling molecule by directly interacting with and modulating the activity of specific protein targets. Two of its most well-characterized roles are in the regulation of gene expression through histone deacetylases and the antagonism of the phosphoinositide 3-kinase (PI3K) signaling pathway.

Regulation of Class I Histone Deacetylases (HDACs)

A groundbreaking discovery in the field was the identification of Ins(1,4,5,6)P4 as an essential cofactor for the activity of class I histone deacetylases (HDACs), particularly HDAC1 and HDAC3. It acts as a structural "glue," stabilizing the interaction between the HDAC enzyme and its corepressor proteins. This interaction is indispensable for the assembly and activation of the HDAC complex, which in turn leads to the deacetylation of histones, chromatin condensation, and transcriptional repression. The crystal structures of HDAC complexes have revealed the precise binding pocket for Ins(1,4,5,6)P4 at the interface between the HDAC and its corepressor.

Antagonism of the PI3K/Akt Signaling Pathway

Ins(1,4,5,6)P4 has been shown to antagonize the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a central regulator of cell growth, proliferation, and survival. The mechanism of this antagonism is believed to involve the pleckstrin homology (PH) domain of Akt. Soluble inositol phosphates, like Ins(1,4,5,6)P4, can compete with the lipid second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3) for binding to the PH domain of Akt. This competition prevents the recruitment of Akt to the plasma membrane, a crucial step for its activation by upstream kinases like PDK1. By inhibiting Akt activation, Ins(1,4,5,6)P4 can suppress cancer cell growth.

Experimental Protocols: A Guide to Studying Ins(1,4,5,6)P4

The study of Ins(1,4,5,6)P4 requires specialized techniques for its extraction, purification, and quantification due to its low abundance and the presence of numerous other inositol phosphate isomers.

Extraction and Purification

-

Cell Lysis and Acid Extraction: Cells are typically lysed, and soluble inositol phosphates are extracted using an acidic solution, such as perchloric acid or trichloroacetic acid. This step effectively precipitates proteins and other macromolecules, leaving the inositol phosphates in the soluble fraction.

-

Neutralization and Removal of Interfering Substances: The acidic extract is then neutralized. It is often necessary to remove interfering nucleotides and other charged molecules using techniques like charcoal adsorption or solid-phase extraction.

-

Anion-Exchange Chromatography: The gold standard for separating inositol phosphate isomers is high-performance liquid chromatography (HPLC) using a strong anion-exchange (SAX) column. A salt gradient (e.g., ammonium phosphate) is used to elute the different inositol phosphates based on their charge.

Quantification

-

Radiolabeling: A common method for detecting and quantifying inositol phosphates is to metabolically label cells with [³H]-myo-inositol. The separated fractions from HPLC are then analyzed for radioactivity using a scintillation counter.

-

Mass Spectrometry: For mass determination, techniques like electrospray ionization mass spectrometry (ESI-MS) and gas chromatography-mass spectrometry (GC-MS) can be employed. These methods offer high sensitivity and the ability to identify and quantify specific isomers without the need for radiolabeling.

-

Phosphate Assays: After enzymatic digestion of the purified inositol phosphates, the released inorganic phosphate can be quantified using colorimetric assays, such as the malachite green assay.

| Method | Principle | Advantages | Disadvantages |

| Radiolabeling with [³H]-myo-inositol and HPLC | Metabolic labeling followed by separation based on charge. | High sensitivity, good for tracking metabolic flux. | Requires use of radioactivity, does not provide absolute mass. |

| Mass Spectrometry (ESI-MS, GC-MS) | Separation based on mass-to-charge ratio. | High sensitivity and specificity, provides absolute quantification. | Requires specialized equipment and expertise. |

| Phosphate Assays | Colorimetric detection of inorganic phosphate after hydrolysis. | Simple, inexpensive. | Indirect measurement, less specific for individual isomers. |

Conclusion and Future Directions

1D-myo-Inositol 1,4,5,6-tetrakisphosphate is a multifaceted signaling molecule with profound implications for cellular regulation. Its well-defined structure, coupled with its dynamic metabolism, allows it to function as a precise modulator of key cellular processes, most notably gene expression and cell signaling. The discovery of its essential role in the activation of class I HDACs has opened new avenues for understanding transcriptional control, while its ability to antagonize the PI3K/Akt pathway highlights its potential as a target for anti-cancer therapies.

Future research will undoubtedly continue to unravel the complexities of the inositol phosphate network and the specific roles of Ins(1,4,5,6)P4 within it. A deeper understanding of its protein interactions and the downstream consequences of these interactions will be crucial for the development of novel therapeutic strategies that target this important signaling hub. The continued refinement of analytical techniques will also be essential for accurately dissecting the spatiotemporal dynamics of Ins(1,4,5,6)P4 signaling in both healthy and diseased states. This in-depth technical guide serves as a foundation for these future endeavors, providing a comprehensive resource for the scientific community dedicated to deciphering the intricate language of cellular communication.

References

-

Wikipedia. Inositol. [Link]

-

ResearchGate. myo-Inositol structure and its radiolabelled derivatives. [Link]

-

FooDB. Showing Compound 1D-Myo-inositol 1,4,5,6-tetrakisphosphate (FDB023378). [Link]

-

PubMed. Stereochemistry of the myo-inositol-1-phosphate synthase reaction. [Link]

-

ResearchGate. Structures of the nine stereoisomers of inositol. Inositol exists under... [Link]

-

PubChem. 1D-myo-inositol 1,4,5,6-tetrakisphosphate. [Link]

-

PubMed Central. Phosphorylation Regulates myo-Inositol-3-phosphate Synthase. [Link]

-

PubChem. myo-Inositol. [Link]

-

ChEBI. 1D-myo-inositol 1,4,5,6-tetrakisphosphate(8-). [Link]

-

PubMed. Phosphorylation Regulates myo-inositol-3-phosphate Synthase. [Link]

-

PubChem. myo-Inositol 1,4,5,6-Tetrakis(phosphate). [Link]

-

ResearchGate. Phosphorylation regulates myo-inositol-3-phosphate synthase: A novel regulatory mechanism of inositol biosynthesis. [Link]

-

ResearchGate. Scheme 1. Structures of myo-inositol phosphates. [Link]

-

NCBI Bookshelf. The Inositol Phosphates - Basic Neurochemistry. [Link]

Sources

- 1. Inositol pentakisphosphate isomers bind PH domains with varying specificity and inhibit phosphoinositide interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inositol pyrophosphates inhibit Akt signaling, regulate insulin sensitivity and weight gain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel inhibitor of the PI3K/Akt pathway based on the structure of inositol 1,3,4,5,6-pentakisphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pleckstrin Homology (PH) domains and phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Second Wave: A Technical Guide to the Discovery and History of Inositol Tetrakisphosphates

For researchers, scientists, and drug development professionals, this guide navigates the intricate history and discovery of inositol tetrakisphosphates (InsP₄). Moving beyond the foundational discovery of inositol 1,4,5-trisphosphate (InsP₃), we delve into the subsequent wave of research that unveiled a new layer of complexity in inositol phosphate signaling. This document provides a detailed exploration of the key discoveries, the evolution of analytical techniques that made them possible, and the experimental logic that guided the pioneers in this field.

Foreword: Beyond the Calcium Spike

The landmark discovery of InsP₃ as a second messenger responsible for mobilizing intracellular calcium fundamentally changed our understanding of cellular signal transduction.[1] However, the story of inositol phosphates did not end there. It soon became apparent that InsP₃ was a metabolic precursor to a cascade of more highly phosphorylated inositols.[2] This guide focuses on the next chapter of that story: the discovery and characterization of the inositol tetrakisphosphates. These molecules, initially seen as mere metabolic byproducts, have emerged as sophisticated signaling molecules in their own right, with distinct synthesis pathways and cellular functions.

The Dawn of a New Isomer: The Discovery of Inositol 1,3,4,5-Tetrakisphosphate (Ins(1,3,4,5)P₄)

The first indication of a more complex inositol phosphate network came with the detection of an InsP₃ isomer, Ins(1,3,4)P₃, which accumulated in stimulated tissues with different kinetics than the well-established Ins(1,4,5)P₃.[3] This observation hinted at a metabolic pathway extending beyond the simple dephosphorylation of Ins(1,4,5)P₃.

The pivotal breakthrough came in 1986 when Irvine and Moor demonstrated that Ins(1,4,5)P₃ could be phosphorylated by a specific 3-kinase to form inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P₄).[3][4][5] This discovery was not merely the identification of a new metabolite; it established the existence of an "inositol tris/tetrakisphosphate pathway," suggesting a more intricate signaling cascade.[3][6]

The Experimental Logic: Uncovering a Kinase Activity

The search for Ins(1,3,4,5)P₄ was driven by the need to explain the origin of Ins(1,3,4)P₃. The hypothesis was that a tetrakisphosphate intermediate was formed from Ins(1,4,5)P₃ and then dephosphorylated to Ins(1,3,4)P₃. To test this, researchers incubated cell extracts with [³H]Ins(1,4,5)P₃ and ATP and analyzed the products using high-performance liquid chromatography (HPLC), a technique that was becoming essential for separating the growing number of inositol phosphate isomers.[7] The appearance of a new, more highly phosphorylated peak that could be converted to [³H]Ins(1,3,4)P₃ upon dephosphorylation confirmed the existence of Ins(1,3,4,5)P₄ and the Ins(1,4,5)P₃ 3-kinase.

Signaling Role of Ins(1,3,4,5)P₄

Initial studies by Irvine and Moor in sea urchin eggs suggested that Ins(1,3,4,5)P₄ might regulate calcium entry into the cell, a function distinct from the calcium release triggered by Ins(1,4,5)P₃.[2][4] While the precise signaling role of Ins(1,3,4,5)P₄ has been a subject of ongoing research, it is now known to be involved in a variety of cellular processes, including gene expression and cell proliferation. More recently, it has been shown to negatively regulate PI(3,4,5)P₃ signaling by competing for binding to PH domain-containing proteins.[8]

Expanding the Tetrakisphosphate Family: The Discovery of Other Isomers

The identification of Ins(1,3,4,5)P₄ opened the floodgates to the discovery of a family of InsP₄ isomers, each with its own unique structure and potential function. The ability to separate and identify these closely related molecules was heavily reliant on the refinement of HPLC techniques.[2][9][10]

Inositol 1,3,4,6-Tetrakisphosphate (Ins(1,3,4,6)P₄)

Evidence for the existence of Ins(1,3,4,6)P₄ emerged from studies on the metabolism of Ins(1,3,4)P₃. It was found that Ins(1,3,4)P₃ could be phosphorylated by a 6-kinase to produce Ins(1,3,4,6)P₄. This isomer was identified in several cell types, including avian erythrocytes and human astrocytoma cells, where its levels were shown to increase upon receptor stimulation.[5][11]

Inositol 3,4,5,6-Tetrakisphosphate (Ins(3,4,5,6)P₄)

The discovery of Ins(3,4,5,6)P₄ revealed another branch of the inositol phosphate metabolic web. This isomer was also found to be present in various cell types, with its concentration increasing in response to cellular stimulation.[5][11] Functionally, Ins(3,4,5,6)P₄ has been identified as a novel second messenger that regulates Ca²⁺-activated Cl⁻ channels.[12] Its levels are, in turn, regulated by Ins(1,3,4)P₃, which inhibits the Ins(3,4,5,6)P₄ 1-kinase.[12]

Inositol 1,4,5,6-Tetrakisphosphate (Ins(1,4,5,6)P₄)

In 1988, Stephens and colleagues provided definitive evidence for the presence of L-myo-inositol 1,4,5,6-tetrakisphosphate in both mammalian and avian cells.[13][14] Their work involved meticulous chemical degradation and enzymatic analysis to confirm the structure of this isomer. In human intestinal epithelial cells, Ins(1,4,5,6)P₄ is produced in response to Salmonella invasion and functions to inhibit phosphoinositide 3-kinase signaling pathways.[15][16] This isomer has also been shown to bind with high affinity to the pleckstrin homology (PH) domain of a 130 kDa protein.[17]

Key Methodologies in the Discovery of Inositol Tetrakisphosphates

The elucidation of the complex world of inositol tetrakisphosphates would not have been possible without the development of sophisticated analytical techniques.

Radiolabeling of Cells with [³H]-myo-inositol

A cornerstone of inositol phosphate research has been the metabolic labeling of cells with [³H]-myo-inositol.[18] This technique allows for the sensitive detection and quantification of the various inositol-containing lipids and phosphates.

-

Cell Culture: Plate mammalian cells (e.g., MEF or RAW macrophage cells) on appropriate culture dishes and grow to a desired confluency (e.g., 50-60% for MEFs).[19]

-

Pre-labeling Incubation: Rinse the cells with phosphate-buffered saline (PBS) and incubate them in inositol-free medium for approximately 30 minutes to deplete intracellular inositol pools.[20]

-

Labeling: Replace the medium with fresh inositol-free medium containing [³H]-myo-inositol (typically 10-50 µCi/mL, depending on the cell type) and other necessary supplements like dialyzed fetal bovine serum.[19][20] Incubate the cells for 24-72 hours to allow for sufficient incorporation of the radiolabel into the inositol lipid pools.[20]

-

Cell Stimulation (Optional): If studying agonist-induced changes, replace the labeling medium with a suitable buffer and stimulate the cells with the desired agonist for the appropriate time.

-

Quenching and Lysis: Terminate the experiment by aspirating the medium and adding ice-cold 1M HCl or 4.5% perchloric acid to quench enzymatic activity and lyse the cells.[19][20]

-

Extraction of Inositol Phosphates: The water-soluble inositol phosphates are then separated from the lipids through a series of solvent extractions, typically involving chloroform and methanol.[20]

High-Performance Liquid Chromatography (HPLC) Separation

HPLC is the workhorse technique for separating the various inositol phosphate isomers.[9][10] Anion-exchange chromatography is most commonly used, as the separation is based on the number and position of the negatively charged phosphate groups.

Caption: Experimental workflow for the analysis of inositol phosphates.

The choice of column (e.g., Partisil SAX) and the gradient of the eluting buffer (often an ammonium phosphate solution at a specific pH) are critical for achieving optimal resolution of the different isomers.[10][18]

The Metabolic Web of Inositol Tetrakisphosphates

The discovery of multiple InsP₄ isomers revealed a complex metabolic network of kinases and phosphatases that regulate their intracellular concentrations. The following diagram illustrates the major pathways for the synthesis of the key InsP₄ isomers from the central signaling molecule, Ins(1,4,5)P₃.

Caption: Major metabolic pathways for the synthesis of inositol tetrakisphosphate isomers.

Quantitative Insights into InsP₄ Signaling

A key aspect of understanding the signaling roles of InsP₄ isomers is to determine their binding affinities to downstream effector proteins. The pleckstrin homology (PH) domain is a common binding module for inositol phosphates.

| Inositol Phosphate Isomer | Protein/Domain | Binding Affinity (Kd) | Reference |

| Ins(1,3,4,5)P₄ | RAC/PKB PH domain | 1.5 µM | [21][22] |

| Ins(1,4,5)P₃ | RAC/PKB PH domain | 1.2 µM | [21][22] |

| Ins(1,4,5,6)P₄ | p130 PH domain | Similar to Ins(1,4,5)P₃ | [17] |

| Ins(1,4,5)P₃ | IP₃ Receptor Type 1 | ~28.6 nM | [3] |

| Ins(1,4,5)P₃ | IP₃ Receptor Type 2 | ~5.9 nM | [3] |

| Ins(1,4,5)P₃ | IP₃ Receptor Type 3 | ~294 nM | [3] |

Note: Binding affinities can vary depending on the experimental conditions and the specific protein isoform.

Conclusion and Future Perspectives

The discovery of inositol tetrakisphosphates marked a significant expansion of the inositol signaling paradigm. What was once thought to be a linear pathway from receptor activation to calcium release is now understood as a complex, interconnected network of metabolic pathways generating a diverse array of signaling molecules. The history of InsP₄ discovery is a testament to the power of hypothesis-driven research coupled with technological advancements in analytical chemistry.

For drug development professionals, the enzymes involved in the synthesis and degradation of specific InsP₄ isomers represent potential therapeutic targets. For example, inhibitors of the kinases that produce pro-proliferative InsP₄ species could be explored as anti-cancer agents. Conversely, targeting the phosphatases that degrade specific InsP₄ isomers could be a strategy for enhancing their beneficial signaling effects.

The field of inositol phosphate research continues to evolve, with new isomers and functions still being uncovered. The foundational work on the discovery and history of inositol tetrakisphosphates provides a crucial framework for understanding the ongoing research into these fascinating and functionally diverse signaling molecules.

References

- Authi, K. S., et al. (2024). Inositol 1,3,4,5-tetrakisphosphate: a remarkable second messenger in platelet signaling. Research and Practice in Thrombosis and Haemostasis.

- Balla, T., et al. (1988). Metabolism of inositol-1,3,4,6-tetrakisphosphate to inositol pentakisphosphate in adrenal glomerulosa cells.

- Barker, C. J., et al. (2010).

- Berridge, M. J., & Irvine, R. F. (1984). Inositol trisphosphate, a novel second messenger in cellular signal transduction.

- Eck, M. J., et al. (1996). High affinity binding of inositol phosphates and phosphoinositides to the pleckstrin homology domain of RAC/protein kinase B and their influence on kinase activity. Journal of Biological Chemistry.

- Irvine, R. F., & Moor, R. M. (1986). Micro-injection of inositol 1,3,4,5-tetrakisphosphate activates sea urchin eggs by a mechanism dependent on external Ca2+. Biochemical Journal.

- Irvine, R. F., et al. (1986). The inositol tris/tetrakisphosphate pathway--demonstration of Ins(1,4,5)P3 3-kinase activity in animal tissues.

- Irvine, R. F., et al. (1988). Inositol phosphates: proliferation, metabolism and function. Philosophical Transactions of the Royal Society of London. B, Biological Sciences.

- Kanematsu, T., et al. (1996). Localization of a high-affinity inositol 1,4,5-trisphosphate/inositol 1,4,5,6-tetrakisphosphate binding domain to the pleckstrin homology module of a new 130 kDa protein: characterization of the determinants of structural specificity. Biochemical Journal.

- Menniti, F. S., et al. (1990). Origins of myo-inositol tetrakisphosphates in agonist-stimulated rat pancreatoma cells.

- Shears, S. B. (2001).

- Shears, S. B., et al. (1988).

- Stephens, L., et al. (1988). L-myo-inositol 1,4,5,6-tetrakisphosphate is present in both mammalian and avian cells. Biochemical Journal.

- Taylor, C. W., et al. (2007). Molecular basis of the isoform-specific ligand-binding affinity of inositol 1,4,5-trisphosphate receptors. Journal of Biological Chemistry.

- Tse, M. C., et al. (1999).

- Wang, H., et al. (2016). Radiolabeling and Quantification of Cellular Levels of Phosphoinositides by High Performance Liquid Chromatography-coupled Flow Scintillation. Journal of Visualized Experiments.

- Wilson, M. S., et al. (1997). D-myo-Inositol 1,4,5,6-tetrakisphosphate produced in human intestinal epithelial cells in response to Salmonella invasion inhibits phosphoinositide 3-kinase signaling pathways.

- Wilson, M. S., et al. (1997). Properties of the inositol 3,4,5,6-tetrakisphosphate 1-kinase purified from rat liver.

- Wong, N. S., et al. (1992). The inositol phosphates in WRK1 rat mammary tumour cells. Biochemical Journal.

- Xiao, J., et al. (2002). Simultaneous detection of phosphoinositide lipids by radioactive metabolic labeling. Methods in Molecular Biology.

-

Protocol for labeling cells with 3H-inositol. (n.d.). Retrieved from [Link]

-

Inositol trisphosphate. (n.d.). In Wikipedia. Retrieved from [Link]

- Roles of inositol phosphates and inositol pyrophosphates in development, cell signaling and nuclear processes. (2012).

- A short history of inositol lipids. (2016). Journal of Lipid Research.

- Separation of labeled inositol phosphate isomers by high-pressure liquid chromatography (HPLC). (2014). Methods in Molecular Biology.

- Separation of inositol phosphates and glycerophosphoinositol phosphates by high-performance liquid chromatography. (1986). Analytical Biochemistry.

- Assaying inositol and phosphoinositide phosphatase enzymes. (2012). Methods in Molecular Biology.

- Measurement of phosphoinositols and phosphoinositides using radio high-performance liquid chromatography flow detection. (1998). Methods in Molecular Biology.

- Diversification in the inositol tris/tetrakisphosphate kinase (ITPK)

- The "Other" Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry). (2016). Chemical Reviews.

- Synthesis of D- and L-myo-inositol 1,2,4,6-tetrakisphosphate, regioisomers of myo-inositol 1,3,4,5 tetrakisphosphate: activity against Ins(1,4,5)P3 binding proteins. (1996).

-

Inositol 1,3,4,5-tetrakisphosphate. (n.d.). In PubChem. Retrieved from [Link]

- Accumulation of inositol polyphosphate isomers in agonist-stimulated cerebral-cortex slices.

- Capillary electrophoresis mass spectrometry identifies new isomers of inositol pyrophosphates in mammalian tissues. (2023). Chemical Science.

- Number of all mathematically possible myo -inositol phosphate isomers. (2012).

-

Graphviz DOT Language. (n.d.). Retrieved from [Link]

- Drawing graphs with dot. (2015). Graphviz.

- Graphviz Examples and Tutorial. (n.d.). Sketchviz.

- Graphviz tutorial. (2021). YouTube.

- Simple Graph - GraphViz Examples and Tutorial. (n.d.). Sketchviz.

Sources

- 1. Inositol trisphosphate - Wikipedia [en.wikipedia.org]

- 2. Separation of inositol phosphates and glycerophosphoinositol phosphates by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nmr.uhnres.utoronto.ca [nmr.uhnres.utoronto.ca]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. Synthesis of myo-inositol 1,3,4,5,6-pentakisphosphate from inositol phosphates generated by receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DOT Language | Graphviz [graphviz.org]

- 7. A short history of inositol lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ROLES OF INOSITOL PHOSPHATES AND INOSITOL PYROPHOSPHATES IN DEVELOPMENT, CELL SIGNALING AND NUCLEAR PROCESSES - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HPLC separation of inositol polyphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. HPLC Separation of Inositol Polyphosphates | Springer Nature Experiments [experiments.springernature.com]

- 11. Synthesis of myo-inositol 1,3,4,5,6-pentakisphosphate from inositol phosphates generated by receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inositol 1,3,4-trisphosphate acts in vivo as a specific regulator of cellular signaling by inositol 3,4,5,6-tetrakisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. L-myo-inositol 1,4,5,6-tetrakisphosphate is present in both mammalian and avian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [PDF] L-myo-inositol 1,4,5,6-tetrakisphosphate is present in both mammalian and avian cells. | Semantic Scholar [semanticscholar.org]

- 15. d-myo-Inositol 1,4,5,6-tetrakisphosphate produced in human intestinal epithelial cells in response to Salmonella invasion inhibits phosphoinositide 3-kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. D-myo-Inositol 1,4,5,6-tetrakisphosphate produced in human intestinal epithelial cells in response to Salmonella invasion inhibits phosphoinositide 3-kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Localization of a high-affinity inositol 1,4,5-trisphosphate/inositol 1,4,5,6-tetrakisphosphate binding domain to the pleckstrin homology module of a new 130 kDa protein: characterization of the determinants of structural specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Measurement of Phosphoinositols and Phosphoinositides Using Radio High-Performance Liquid Chromatography Flow Detection | Springer Nature Experiments [experiments.springernature.com]

- 19. Simultaneous detection of phosphoinositide lipids by radioactive metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sites.bu.edu [sites.bu.edu]

- 21. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]

- 22. Research Portal [researchportal.murdoch.edu.au]

An In-depth Technical Guide to the Biochemical Synthesis of Inositol (1,4,5,6)-Tetrakisphosphate [Ins(1,4,5,6)P4]

This guide provides a comprehensive overview of the biochemical pathways responsible for the synthesis of inositol (1,4,5,6)-tetrakisphosphate [Ins(1,4,5,6)P4], a critical signaling molecule in a multitude of cellular processes. Designed for researchers, scientists, and professionals in drug development, this document delves into the core enzymatic reactions, regulatory mechanisms, and experimental methodologies that underpin our current understanding of Ins(1,4,5,6)P4 metabolism.

Introduction: The Significance of Ins(1,4,5,6)P4 in Cellular Signaling

Inositol phosphates are a diverse class of water-soluble signaling molecules that regulate a vast array of cellular functions. Among these, Ins(1,4,5,6)P4 is a key player, implicated in processes ranging from gene regulation to ion channel activity.[1][2][3] Its concentration within the cell is tightly controlled by a delicate balance of synthesis and degradation, orchestrated by specific kinases and phosphatases. Understanding the synthetic routes of Ins(1,4,5,6)P4 is therefore paramount for elucidating its physiological roles and for identifying potential therapeutic targets.

Core Synthesis Pathways of Ins(1,4,5,6)P4

The cellular pool of Ins(1,4,5,6)P4 is primarily maintained through two distinct, yet interconnected, enzymatic pathways: a kinase-driven phosphorylation of a lower inositol phosphate and a phosphatase-driven dephosphorylation of a higher inositol polyphosphate.

The Kinase-Driven Pathway: Phosphorylation of Inositol (1,4,5)-Trisphosphate (Ins(1,4,5)P3)

A direct route to Ins(1,4,5,6)P4 synthesis involves the phosphorylation of the well-known second messenger, inositol (1,4,5)-trisphosphate (Ins(1,4,5)P3). This reaction is catalyzed by the versatile enzyme, Inositol Polyphosphate Multikinase (IPMK) .[1][4]

IPMK exhibits a broad substrate specificity and can phosphorylate multiple positions on the inositol ring. In this specific pathway, IPMK transfers a phosphate group from ATP to the 6-position of Ins(1,4,5)P3, yielding Ins(1,4,5,6)P4.[4][5] This pathway directly links the generation of Ins(1,4,5,6)P4 to the activation of phospholipase C (PLC), which produces the Ins(1,4,5)P3 precursor from phosphatidylinositol 4,5-bisphosphate (PIP2).[4]

The Phosphatase-Driven Pathway: Dephosphorylation of Inositol (1,3,4,5,6)-Pentakisphosphate (Ins(1,3,4,5,6)P5)

Biochemical evidence strongly suggests that a primary source of Ins(1,4,5,6)P4 in mammalian cells is the dephosphorylation of a more highly phosphorylated inositol species, Ins(1,3,4,5,6)P5.[3] This reaction is catalyzed by the Multiple Inositol Polyphosphate Phosphatase (MINPP1) .[6]

MINPP1 is predominantly localized to the endoplasmic reticulum (ER).[7][8][9] In this pathway, MINPP1 specifically removes the phosphate group from the 3-position of Ins(1,3,4,5,6)P5 to generate Ins(1,4,5,6)P4.[6] This compartmentalization of MINPP1 in the ER is thought to be a crucial mechanism for separating the metabolism of higher inositol polyphosphates from the signaling events occurring at the plasma membrane.[8]

Key Enzymatic Players in Detail

A deeper understanding of Ins(1,4,5,6)P4 synthesis requires a closer look at the key enzymes governing these pathways.

Inositol Polyphosphate Multikinase (IPMK)

IPMK is a remarkably versatile enzyme with multiple kinase activities, acting as a central hub in the inositol phosphate network.[10] Beyond its role in converting Ins(1,4,5)P3 to Ins(1,4,5,6)P4, it is also essential for the synthesis of Ins(1,3,4,5,6)P5 from various InsP4 isomers, including Ins(1,3,4,5)P4.[4][10] The loss of IPMK function has a significant impact on the cellular levels of multiple higher inositol polyphosphates, underscoring its rate-limiting role in their production.[11][12] The catalytic activity of IPMK is not its only function; it also acts as a scaffold protein, participating in transcriptional regulation and other signaling complexes.[13]

Multiple Inositol Polyphosphate Phosphatase (MINPP1)

MINPP1 is a key catabolic enzyme for higher inositol polyphosphates.[14] Its primary substrates in vivo are thought to be InsP6 and Ins(1,3,4,5,6)P5.[7] The strategic localization of MINPP1 within the ER lumen is a critical aspect of its function.[8][9] This sequestration prevents uncontrolled dephosphorylation of cytosolic inositol phosphates and separates their metabolism from phosphoinositide signaling pathways at the plasma membrane.[8] Mutations in the MINPP1 gene that lead to a loss of its phosphatase activity are associated with severe neurodegenerative disorders, such as pontocerebellar hypoplasia, highlighting its physiological importance.[9][14]

Regulation of Cellular Ins(1,4,5,6)P4 Levels

The steady-state concentration of Ins(1,4,5,6)P4 is determined by the relative activities of the synthesizing enzymes (like IPMK) and degrading enzymes (phosphatases that act on Ins(1,4,5,6)P4, and kinases that further phosphorylate it, such as IPMK converting it to Ins(1,3,4,5,6)P5).[15] This dynamic interplay ensures that the levels of Ins(1,4,5,6)P4 are appropriate for the cell's current signaling needs.

Furthermore, external stimuli can influence Ins(1,4,5,6)P4 levels. For instance, certain pathogens, such as Salmonella, can inject effector proteins into host cells that have inositol phosphatase activity, leading to an increase in Ins(1,4,5,6)P4 concentration.[2][3] This manipulation of the inositol phosphate network can contribute to the pathogen's virulence.[3]

Experimental Methodologies for Studying Ins(1,4,5,6)P4 Synthesis

Investigating the synthesis of Ins(1,4,5,6)P4 relies on a combination of sophisticated analytical techniques and genetic models.

Analysis of Inositol Phosphates by High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for the separation and quantification of inositol phosphate isomers.[16] Anion-exchange HPLC is particularly effective for resolving these highly charged molecules.[17]

Step-by-Step Protocol Outline:

-

Cell Culture and Labeling: Cells of interest are metabolically labeled with [³H]myo-inositol for 48-72 hours to allow for incorporation into the inositol phosphate pool.

-

Cell Lysis and Extraction: Cells are harvested and lysed, typically using an acidic solution (e.g., trichloroacetic acid or perchloric acid) to precipitate proteins and lipids while solubilizing the water-soluble inositol phosphates.

-

Neutralization and Sample Preparation: The acidic extract is neutralized, and samples may be pre-cleared or concentrated as needed. It's crucial to remove salts that can interfere with chromatography.[18]

-

HPLC Separation: The prepared sample is injected onto a strong anion-exchange (SAX) HPLC column. A gradient of a high-salt eluent (e.g., ammonium phosphate) is used to separate the different inositol phosphate isomers based on their charge.

-

Detection and Quantification:

-

Radiometric Detection: For radiolabeled samples, fractions are collected from the HPLC, and radioactivity is measured using a scintillation counter.

-

Mass Spectrometry (MS): Coupling HPLC with electrospray ionization mass spectrometry (HPLC-ESI-MS) allows for the direct detection and quantification of non-radiolabeled inositol phosphates with high sensitivity and specificity.[17]

-

Metal-Dye Detection: A post-column reaction with a metal-dye complex can be used for the colorimetric detection of phosphate groups, enabling the analysis of non-radiolabeled samples.[19]

-

-

Data Analysis: The resulting chromatograms are analyzed by comparing the retention times of the peaks to known inositol phosphate standards to identify and quantify Ins(1,4,5,6)P4.

Use of Knockout Mouse Models

The generation of knockout mice lacking specific inositol phosphate kinases or phosphatases has been instrumental in dissecting the in vivo synthesis pathways and physiological functions of molecules like Ins(1,4,5,6)P4.[20][21]

Conceptual Workflow:

-

Generation of Knockout Mice: Targeted deletion of a gene of interest (e.g., Ipmk or Minpp1) is achieved using techniques like homologous recombination in embryonic stem cells or CRISPR/Cas9.

-

Breeding and Genotyping: Heterozygous mice are bred to produce homozygous knockout, heterozygous, and wild-type littermates. Offspring are genotyped to confirm their genetic status.[20]

-

Phenotypic Analysis: The knockout mice are subjected to a battery of physiological and behavioral tests to identify any abnormalities resulting from the gene deletion.

-

Biochemical Analysis: Tissues or primary cells are isolated from the knockout and wild-type mice. The levels of various inositol phosphates, including Ins(1,4,5,6)P4, are then measured using HPLC to determine how the deleted enzyme affects the inositol phosphate profile.[13] This provides direct evidence for the enzyme's role in the synthesis or degradation of specific isomers in a physiological context.

Quantitative Data Summary

The following table summarizes available kinetic parameters for a key enzyme involved in the broader inositol polyphosphate synthesis network. Precise kinetic data for the direct synthesis of Ins(1,4,5,6)P4 is often embedded within studies of broader enzyme specificities.

| Enzyme | Substrate | Product | Apparent Km | Apparent Vmax | Source |

| Human IPMK | Ins(1,3,4,6)P4 | Ins(1,3,4,5,6)P5 | 222 nM | 42 nmol/min/mg | [15] |

This table illustrates the high affinity of IPMK for inositol tetrakisphosphate substrates, which is indicative of its efficiency in the synthesis of higher inositol polyphosphates.

Conclusion

The synthesis of Ins(1,4,5,6)P4 is a tightly regulated process governed by the opposing actions of kinases, primarily IPMK, and phosphatases, such as MINPP1. These pathways are integral to the broader network of inositol phosphate metabolism that controls a myriad of cellular signaling events. A thorough understanding of these synthetic routes, facilitated by advanced analytical and genetic techniques, continues to uncover new roles for Ins(1,4,5,6)P4 in health and disease, offering promising avenues for future therapeutic intervention.

References

- Quantitation of Inositol Phosph

- Knockout Mice as an Experimental Model to Study the Biology of Inositol Pyrophosph

- HPLC Separation of Inositol Polyphosphates.

- Separation of inositol phosphates and glycerophosphoinositol phosphates by high-performance liquid chrom

- HPLC with Inductively Coupled Plasma Optical Emission Spectrometric Detection for the Analysis of Inositol Phosphates.

- Analysis of Inositol Phosphates, Diphosphoinositol Phosphates, and Their Analogs by HPLC on an Acid-Compatible Stationary Phase with Detection by Complex

- Targeted Deletion of Minpp1 Provides New Insight into the Activity of Multiple Inositol Polyphosphate Phosph

- Knockout Mice as an Experimental Model to Study the Biology of Inositol Pyrophosph

- Multiple Inositol Polyphosphate Phosphatase Compartmentalization Separates Inositol Phosphate Metabolism from Inositol Lipid Signaling. PMC - PubMed Central.

- Pontocerebellar Hypoplasia Type 16 | About MINPP1. minpp1.org.

- Inositol polyphosphate multikinase signaling in the regul

- Inositol polyphosphate multikinase regulates inositol 1,4,5,6-tetrakisphosph

- Human plasma inositol hexakisphosphate (InsP6) phosphatase identified as the Multiple Inositol Polyphosphate Phosphatase 1 (MINPP1).

- The Inositol Phosphate System—A Coordin

- Inositol polyphosphates are not increased by overexpression of Ins(1,4,5)

- Ins(1,3,4,5)P4. Echelon Biosciences.

- Stable Isotopomers of myo-Inositol Uncover a Complex MINPP1-Dependent Inositol Phosph

- Role of Inositols and Inositol Phosph

- The inositol tris/tetrakisphosphate pathway--demonstration of Ins(1,4,5)P3 3-kinase activity in animal tissues. PubMed.

- Ins(1,4,5)P3 metabolism and the family of IP3-3Kinases. PubMed.

- Inositol phosphate biosynthesis in mammals. PIP2 is phosphorylated by...

- A minimum catalytic unit for synthesis of InsP6 and 5-PP-InsP5 in Arabidopsis. PMC - NIH.

- Inositol polyphosphate multikinase medi

- From Obscurity to Prominence: IPMK's Expanding Role in Cellular Signaling, Physiology, and Disease. MDPI.

- Structural and catalytic analyses of the InsP6 kinase activities of higher plant ITPKs. PMC.

- Inositol phosphate kinases in the eukaryote landscape. PMC - NIH.

- Inositol Pyrophosphate Pathways and Mechanisms: What Can We Learn

- Role of Inositols and Inositol Phosphates in Energy Metabolism. PMC - PubMed Central.

- Regulation of inositol 1,2,4,5,6-pentakisphosphate and inositol hexakisphosphate levels in Gossypium hirsutum by IPK1. PubMed.

- The functions of IPMK in inositol biosynthesis pathway. IPMK possesses...

- Inositol-trisphosph

- A minimum catalytic unit for synthesis of InsP6 and 5-PP-InsP5 in Arabidopsis. Biochemical Journal.

- ITPK1 mediates the lipid-independent synthesis of inositol phosphates controlled by metabolism. PMC - NIH.

- Phosphoinositide 3-Kinases in Immunity: Lessons

- Synthesis of myo-inositol 1,3,4,5,6-pentakisphosphate from inositol phosphates generated by receptor activ

- The Ins(1,3,4)P3 5/6-kinase/Ins(3,4,5,6)P4 1-kinase is not a protein kinase. PubMed.

- D-myo-Inositol-1,4,5,6-tetraphosph

- ITPK1 converts Ins-3,4,5,6-P4 to Ins-1,3,4,5,6-P5. Reactome.

- I(1,3,4,5)P4 is phosphorylated to I(1,3,4,5,6)P5 by IPMK in the nucleus. Reactome.

- L-myo-inositol 1,4,5,6-tetrakisphosph

- Crystal Structure and Enzymology of Solanum tuberosum Inositol Tris/Tetrakisphosph

- D-myo-inositol (1,4,5,6)

- The Inositol Phosphate System—A Coordin

- Inositol phosphate metabolism.

Sources

- 1. Role of Inositols and Inositol Phosphates in Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. D-myo-inositol (1,4,5,6)-tetrakisphosphate biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Targeted Deletion of Minpp1 Provides New Insight into the Activity of Multiple Inositol Polyphosphate Phosphatase In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multiple Inositol Polyphosphate Phosphatase Compartmentalization Separates Inositol Phosphate Metabolism from Inositol Lipid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Human plasma inositol hexakisphosphate (InsP6) phosphatase identified as the Multiple Inositol Polyphosphate Phosphatase 1 (MINPP1) | microPublication [micropublication.org]

- 10. Inositol polyphosphate multikinase signaling in the regulation of metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. pnas.org [pnas.org]

- 14. minpp1.com [minpp1.com]

- 15. Inositol polyphosphate multikinase regulates inositol 1,4,5,6-tetrakisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. HPLC Separation of Inositol Polyphosphates | Springer Nature Experiments [experiments.springernature.com]

- 17. Quantitation of Inositol Phosphates by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Separation of inositol phosphates and glycerophosphoinositol phosphates by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Analysis of Inositol Phosphates, Diphosphoinositol Phosphates, and Their Analogs by HPLC on an Acid-Compatible Stationary Phase with Detection by Complexation with Ferric Ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Knockout Mice as an Experimental Model to Study the Biology of Inositol Pyrophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Knockout Mice as an Experimental Model to Study the Biology of Inositol Pyrophosphates | Springer Nature Experiments [experiments.springernature.com]

Unveiling the Subcellular Landscape of a Key Signaling Molecule: A Technical Guide to the Cellular Localization of 1D-myo-Inositol 1,4,5,6-tetrakisphosphate

Foreword for the Modern Researcher

In the intricate symphony of cellular signaling, inositol phosphates have long been recognized as virtuoso performers, conducting a vast array of cellular processes. Among these, 1D-myo-inositol 1,4,5,6-tetrakisphosphate (InsP4) has emerged as a molecule of significant interest, implicated in critical functions ranging from gene regulation to the modulation of ion channels. For researchers and drug development professionals, understanding not just the 'what' but the 'where' of InsP4's action is paramount. Its subcellular localization dictates its interaction partners and, consequently, its physiological role. This guide eschews a conventional, rigid format in favor of a narrative that mirrors the scientific process itself—from the foundational knowledge of its synthesis to the practical methodologies for its detection. We will delve into the causality behind experimental choices, providing you with not just protocols, but a framework for critical thinking and experimental design.

I. The Genesis and Metabolic Crossroads of InsP4

To comprehend the localization of InsP4, we must first understand its origins. InsP4 is not a static entity but exists in a dynamic equilibrium, its concentration and location governed by the enzymes that create and degrade it. The primary route for the synthesis of 1D-myo-inositol 1,4,5,6-tetrakisphosphate is through the phosphorylation of inositol 1,4,5-trisphosphate (InsP3), the well-known second messenger responsible for intracellular calcium release.[1] This critical phosphorylation step is catalyzed by Inositol Polyphosphate Multikinase (IPMK) .[2]

IPMK is a remarkably versatile enzyme, exhibiting both inositol phosphate and lipid kinase activities.[1][2] Crucially for our topic, IPMK has a predominant nuclear localization, although it is also found in the cytoplasm.[1][3] This dual localization of the primary synthesizing enzyme provides the foundational hypothesis for the subcellular distribution of InsP4: its presence in both the nucleus and the cytoplasm.

The metabolic fate of InsP4 is equally important. It can be further phosphorylated to inositol pentakisphosphate (InsP5) and subsequently to inositol hexakisphosphate (InsP6), or it can be dephosphorylated by various phosphatases.[4] The localization of these downstream and catabolic enzymes also contributes to the steady-state distribution of InsP4 within the cell.

Caption: Metabolic pathway of 1D-myo-Inositol 1,4,5,6-tetrakisphosphate.

II. Charting the Cellular Territories of InsP4: Knowns and Inferences

Direct, quantitative measurement of InsP4 in different subcellular compartments has been technically challenging. However, a compelling body of indirect evidence allows us to map its likely territories.

A. The Nuclear Realm: The predominantly nuclear localization of IPMK is a strong indicator that a significant pool of InsP4 resides within the nucleus.[1][3] Here, it is postulated to play roles in transcriptional regulation and other nuclear processes.[5]

B. The Cytoplasmic and Membrane Frontiers: While IPMK is also present in the cytoplasm, another key piece of evidence points towards the plasma membrane. A specific InsP4 binding protein, GTPase-activating protein 1 (GAP1IP4BP) , has been identified and is known to be associated with the plasma membrane.[6][7] This suggests that InsP4 may be recruited to the plasma membrane to participate in signaling cascades, potentially regulating ion channels and calcium influx.[6][8]

The current working model, therefore, is one of a dual localization, with distinct functional pools of InsP4 in the nucleus and at the plasma membrane. The relative sizes of these pools are likely cell-type and stimulus-dependent.

III. The Investigator's Toolkit: Methodologies for Elucidating InsP4 Localization

The cornerstone of determining the subcellular localization of a small, water-soluble molecule like InsP4 is a combination of meticulous cell fractionation and sensitive analytical techniques. Direct visualization through microscopy is hampered by the lack of specific fluorescent probes for InsP4. Therefore, the following biochemical approach is the current gold standard.

A. Experimental Workflow: A Step-by-Step Guide

This workflow provides a robust method for the separation of nuclear and cytoplasmic fractions, followed by the extraction and quantification of InsP4.

Caption: Experimental workflow for determining InsP4 subcellular localization.

B. Detailed Protocols

1. Subcellular Fractionation

This protocol is adapted from established methods for the separation of nuclear and cytoplasmic fractions and is optimized for the preservation of inositol phosphates.

-

Reagents and Buffers:

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Hypotonic Lysis Buffer: 10 mM HEPES (pH 7.9), 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, supplemented with protease and phosphatase inhibitors just before use.

-

Nuclear Wash Buffer: Hypotonic Lysis Buffer with 0.1% NP-40.

-

Nuclear Lysis Buffer: 20 mM HEPES (pH 7.9), 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 25% (v/v) glycerol, supplemented with protease and phosphatase inhibitors.

-

-

Procedure:

-

Harvest cultured cells (approximately 5-10 x 10^6 cells) by centrifugation at 500 x g for 5 minutes at 4°C.

-

Wash the cell pellet once with ice-cold PBS and centrifuge again.

-

Resuspend the cell pellet in 200 µL of ice-cold Hypotonic Lysis Buffer. Incubate on ice for 15 minutes to allow cells to swell.

-

Lyse the cells by passing the suspension through a 27-gauge needle 10-15 times. Monitor cell lysis under a microscope.

-

Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to pellet the crude nuclei.

-

Carefully collect the supernatant, which contains the cytoplasmic and membrane fractions (Post-Nuclear Supernatant).

-

Wash the crude nuclear pellet by resuspending it in 500 µL of Nuclear Wash Buffer and centrifuging at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.

-

Resuspend the washed nuclear pellet in 100 µL of Nuclear Lysis Buffer. Incubate on ice for 30 minutes with intermittent vortexing to ensure complete nuclear lysis.

-

Clarify the nuclear lysate by centrifuging at 14,000 x g for 15 minutes at 4°C. The resulting supernatant is the nuclear fraction.

-

2. Inositol Phosphate Extraction

-

Reagents:

-

Perchloric Acid (PCA), 1 M, ice-cold.

-

Potassium Hydroxide (KOH), 3 M, for neutralization.

-

-

Procedure:

-

To the nuclear and cytoplasmic fractions, add an equal volume of ice-cold 1 M PCA.

-

Vortex vigorously and incubate on ice for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

-

Carefully transfer the supernatants to fresh tubes.

-

Neutralize the extracts by adding KOH dropwise until the pH is between 6 and 7. The precipitation of potassium perchlorate will be observed.

-

Incubate on ice for 15 minutes and then centrifuge at 2,000 x g for 5 minutes to pellet the potassium perchlorate.

-

The resulting supernatants contain the extracted inositol phosphates.

-

3. Optional: Enrichment of Inositol Phosphates using Titanium Dioxide (TiO2) Beads

For samples with low expected yields of InsP4, an enrichment step can be beneficial.[3]

-

Procedure:

-

To the neutralized inositol phosphate extracts, add prepared TiO2 beads.

-

Incubate with gentle rotation for 15 minutes at 4°C to allow binding.

-

Pellet the beads by centrifugation and wash them with an acidic solution.

-

Elute the bound inositol phosphates with a basic solution (e.g., ammonium hydroxide).

-

Neutralize the eluate before analysis.

-

4. Quantification by High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: An HPLC system equipped with a strong anion exchange (SAX) column is required. Detection can be achieved by post-column derivatization and fluorescence detection or by radiolabeling and scintillation counting.

-

Mobile Phase: A gradient of ammonium phosphate or a similar high-salt buffer is typically used to elute the highly charged inositol phosphates.

-

Quantification: The concentration of InsP4 in each fraction is determined by comparing the peak area to a standard curve generated with known amounts of an InsP4 standard. The results should be normalized to the protein content of the initial nuclear and cytoplasmic fractions.

IV. Data Presentation and Interpretation

The quantitative data obtained from HPLC analysis should be summarized in a clear and concise table to facilitate comparison between the nuclear and cytoplasmic fractions.

| Cellular Fraction | InsP4 Concentration (pmol/mg protein) |

| Nucleus | Insert experimental value |

| Cytoplasm | Insert experimental value |

Interpretation:

A significantly higher concentration of InsP4 in the nuclear fraction compared to the cytoplasmic fraction would provide strong evidence for its nuclear enrichment, supporting the hypothesis derived from the localization of IPMK. Conversely, a substantial amount in the cytoplasmic fraction would highlight the importance of its non-nuclear roles, possibly at the plasma membrane.

V. Concluding Remarks and Future Directions

The methodologies outlined in this guide provide a robust framework for investigating the subcellular localization of 1D-myo-inositol 1,4,5,6-tetrakisphosphate. While the current evidence strongly points to a dual localization in the nucleus and at the plasma membrane, direct quantitative analysis in various cell types and under different physiological conditions is crucial to fully elucidate its complex spatial dynamics. The development of specific, high-affinity fluorescent probes for InsP4 remains a critical unmet need in the field. Such tools would enable real-time imaging of InsP4 dynamics and provide unprecedented insights into its role in cellular signaling. As our understanding of the intricate world of inositol phosphate signaling continues to expand, a precise knowledge of the subcellular geography of these key messengers will be indispensable for the development of novel therapeutic strategies.

References

-

Azevedo, C., & Saiardi, A. (2017). The ever-expanding role of inositol pyrophosphates in cellular regulation. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1862(12), 1599-1609. [Link]

-

Cullen, P. J., Hsuan, J. J., Truong, O., Letcher, A. J., Jackson, T. R., Dawson, A. P., & Irvine, R. F. (1995). Identification of a specific Ins(1,3,4,5)P4-binding protein as a member of the GAP1 family. Nature, 376(6540), 527-530. [Link]

-

Kim, S., Kim, S. F., & Balla, T. (2012). Inositol polyphosphate multikinase signaling in the regulation of metabolism. Annals of the New York Academy of Sciences, 1271(1), 48-56. [Link]

-

Michell, R. H. (2008). Inositol derivatives: evolution and functions. Nature Reviews Molecular Cell Biology, 9(2), 151-161. [Link]

-

O'Rourke, F., Matthews, E., & Feinstein, M. B. (1996). Isolation of InsP4 and InsP6 binding proteins from human platelets: InsP4 promotes Ca2+ efflux from inside-out plasma membrane vesicles containing 104 kDa GAP1IP4BP protein. Biochemical Journal, 315(3), 1017-1024. [Link]

-

Wilson, M. S., Bulley, S. J., Pisani, F., Irvine, R. F., & Saiardi, A. (2015). A novel method for the purification of inositol phosphates from biological samples reveals that no phytate is present in human plasma or urine. Open biology, 5(3), 150014. [Link]

- Shears, S. B. (2004).

- Fukuda, M., & Mikoshiba, K. (1996). Structure and function of inositol 1,4,5-trisphosphate receptor. BioEssays, 18(11), 903-910.

-

Odom, A. R., Stahlberg, A., Wente, S. R., & York, J. D. (2000). A role for inositol 1,3,4,5,6-pentakisphosphate in regulating T-cell development. Science, 287(5460), 2026-2029. [Link]

-

Resnick, A. C., Snowman, A. M., & Snyder, S. H. (2005). Inositol polyphosphate multikinase is a nuclear PI3-kinase with transcriptional regulatory activity. Proceedings of the National Academy of Sciences, 102(37), 13063-13068. [Link]

Sources

- 1. Nuclear Phosphoinositides as Key Determinants of Nuclear Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Inositol Phosphate System—A Coordinator of Metabolic Adaptability [mdpi.com]

- 3. Cell Extraction and Enrichment of Inositol Polyphosphate and Inositol Pyrophosphates Using Titanium Dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methods for the analysis of inositol phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Properties of the inositol 3,4,5,6-tetrakisphosphate 1-kinase purified from rat liver. Regulation of enzyme activity by inositol 1,3,4-trisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analytical Methods for Determination of Phytic Acid and Other Inositol Phosphates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nuclear Phosphoinositides: Their Regulation and Roles in Nuclear Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

An In-depth Technical Guide to the Physiological Role of 1D-myo-Inositol 1,4,5,6-tetrakisphosphate

Abstract

1D-myo-Inositol 1,4,5,6-tetrakisphosphate, Ins(1,4,5,6)P4, is a crucial signaling molecule within the complex web of inositol phosphate metabolism. Once considered a minor metabolite, Ins(1,4,5,6)P4 is now recognized as a key regulator in diverse cellular processes, ranging from gene transcription to immune responses and ion channel modulation. This technical guide provides a comprehensive overview of the current understanding of Ins(1,4,5,6)P4, detailing its biosynthesis and degradation, its multifaceted physiological roles, and its interactions with key protein targets. We delve into its function as an essential cofactor for Class I histone deacetylase (HDAC) activity and its antagonistic relationship with the phosphoinositide 3-kinase (PI3K) signaling pathway. Furthermore, this guide offers detailed, field-proven methodologies for the quantification of Ins(1,4,5,6)P4, the characterization of its protein interactions, and the functional assessment of its impact on enzymatic activity, empowering researchers and drug development professionals to explore this pivotal signaling molecule.

Introduction: The Expanding Universe of Inositol Phosphate Signaling

The inositol phosphate (IP) signaling cascade is a cornerstone of cellular communication, translating a vast array of extracellular stimuli into specific intracellular responses. The journey begins at the plasma membrane with the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), generating the canonical second messengers inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) and diacylglycerol (DAG)[1]. While Ins(1,4,5)P3 is renowned for its role in mobilizing intracellular calcium stores, it also serves as the precursor for a diverse family of higher phosphorylated inositol polyphosphates, each with distinct signaling capabilities[2]. Among these, 1D-myo-Inositol 1,4,5,6-tetrakisphosphate (Ins(1,4,5,6)P4) has emerged from relative obscurity to a position of significant interest due to its unique regulatory functions. This guide will illuminate the physiological significance of Ins(1,4,5,6)P4, providing a deep dive into its molecular mechanisms and the experimental approaches to unravel its complexities.

Biosynthesis and Metabolism of Ins(1,4,5,6)P4: A Tightly Regulated Hub

The cellular concentration of Ins(1,4,5,6)P4 is meticulously controlled by the coordinated action of specific kinases and phosphatases, ensuring its availability for precise signaling events.

Synthesis of Ins(1,4,5,6)P4

The primary route for Ins(1,4,5,6)P4 synthesis involves the phosphorylation of Ins(1,4,5)P3. This critical step is catalyzed by Inositol Polyphosphate Multikinase (IPMK) , an enzyme with broad substrate specificity that plays a central role in the generation of higher inositol phosphates[3]. IPMK phosphorylates the 6-hydroxyl group of Ins(1,4,5)P3 to yield Ins(1,4,5,6)P4.

Another potential pathway for Ins(1,4,5,6)P4 generation is through the dephosphorylation of inositol 1,3,4,5,6-pentakisphosphate (InsP5). Evidence suggests that the major source of Ins(1,4,5,6)P4 in mammals is the dephosphorylation of Ins(1,3,4,5,6)P5[4].

An interesting and pathologically relevant alternative synthesis route is exploited by the enteric pathogen Salmonella. Upon infecting intestinal epithelial cells, Salmonella secretes the virulence factor SopB, an inositol phosphatase that dephosphorylates Ins(1,3,4,5,6)P5 to generate Ins(1,4,5,6)P4[4]. This manipulation of the host's signaling machinery contributes to the pathophysiology of the infection.

Degradation of Ins(1,4,5,6)P4

The termination of Ins(1,4,5,6)P4 signaling is achieved through its enzymatic degradation. Ins(1,4,5,6)P4 can be phosphorylated by Inositol Pentakisphosphate 2-Kinase (IPK1) to form Ins(1,2,4,5,6)P5[5]. Alternatively, it can be dephosphorylated by specific inositol polyphosphate phosphatases, although the precise identity of the primary phosphatase responsible for Ins(1,4,5,6)P4 degradation in all cellular contexts remains an area of active investigation.

Physiological Roles of Ins(1,4,5,6)P4: A Multifunctional Regulator

Ins(1,4,5,6)P4 exerts its influence over a range of cellular functions, primarily through its ability to modulate the activity of key regulatory proteins.

Transcriptional Regulation: The HDAC Connection

One of the most significant discoveries regarding Ins(1,4,5,6)P4 is its role as an essential cofactor for the activity of Class I histone deacetylases (HDACs) , specifically HDAC1, HDAC2, and HDAC3[6][7]. These enzymes play a critical role in gene silencing by removing acetyl groups from histone tails, leading to chromatin condensation.

Ins(1,4,5,6)P4 acts as an "intermolecular glue," stabilizing the interaction between the HDAC enzyme and its corepressor complex, such as the SMRT/NCoR complex for HDAC3[3][8][9]. The binding of Ins(1,4,5,6)P4 at the interface of the HDAC and its corepressor is essential for the full activation of the deacetylase activity[10][11]. This finding firmly establishes Ins(1,4,5,6)P4 as a critical regulator of epigenetic modifications and gene expression[12].

Antagonism of PI3K Signaling

Ins(1,4,5,6)P4 has been shown to antagonize the phosphoinositide 3-kinase (PI3K) signaling pathway [4][13]. This is particularly evident in the context of Salmonella infection in intestinal epithelial cells. The increased production of Ins(1,4,5,6)P4 following infection interferes with the signaling cascade downstream of PI3K[14]. Specifically, Ins(1,4,5,6)P4 antagonizes the effects of phosphatidylinositol 3,4,5-trisphosphate (PIP3), the product of PI3K activity, on calcium-mediated chloride secretion[4][9]. This action may contribute to the diarrheal phenotype associated with salmonellosis.

Role in the Nervous System

While the role of the broader inositol phosphate signaling pathway in neuronal function is well-established, the specific contributions of Ins(1,4,5,6)P4 are an emerging area of research. Given its interaction with HDACs, which are known to be involved in synaptic plasticity and memory formation, it is plausible that Ins(1,4,5,6)P4 plays a role in these processes[15][16]. Further investigation is needed to elucidate the precise functions of Ins(1,4,5,6)P4 in neuronal development, neurotransmitter release, and synaptic function.

Involvement in the Immune Response

The production of Ins(1,4,5,6)P4 by intestinal epithelial cells in response to Salmonella invasion highlights its role in the innate immune response[4]. By modulating chloride secretion and PI3K signaling, Ins(1,4,5,6)P4 likely contributes to the host's defense against pathogens. The broader implications of Ins(1,4,5,6)P4 in the signaling pathways of various immune cells warrant further exploration[17].

Methodologies for Studying Ins(1,4,5,6)P4

To facilitate further research into the physiological roles of Ins(1,4,5,6)P4, this section provides detailed protocols for its quantification, the analysis of its protein interactions, and the assessment of its functional effects.

Quantification of Intracellular Ins(1,4,5,6)P4 by HPLC

This protocol describes the extraction and quantification of radiolabeled inositol phosphates from cultured cells using High-Performance Liquid Chromatography (HPLC).

Materials:

-

myo-[2-³H]Inositol

-

Perchloric acid (PCA)

-

Potassium hydroxide (KOH)

-

Ammonium phosphate buffer

-

HPLC system with a strong anion exchange (SAX) column

-

Scintillation counter and fluid

Protocol:

-

Cell Labeling: Culture cells to the desired confluency and label with myo-[2-³H]Inositol (e.g., 10-20 µCi/mL) for 48-72 hours to ensure isotopic equilibrium.

-

Cell Lysis and Extraction:

-

Wash the labeled cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by adding ice-cold 0.5 M perchloric acid (PCA).

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Neutralization:

-

Transfer the supernatant to a new tube.

-

Neutralize the extract by adding a solution of 1.5 M KOH, 60 mM HEPES until the pH is between 7 and 8.

-

Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet the potassium perchlorate precipitate.

-

-

HPLC Analysis:

-

Filter the supernatant through a 0.22 µm filter.

-

Inject the sample onto a strong anion exchange (SAX) HPLC column.

-

Elute the inositol phosphates using a gradient of ammonium phosphate buffer.

-

Collect fractions and determine the radioactivity in each fraction using a scintillation counter.

-

-

Data Analysis: Identify the Ins(1,4,5,6)P4 peak based on its retention time relative to known standards and quantify the amount of radioactivity.

Analysis of Ins(1,4,5,6)P4-Protein Interactions

This protocol is designed to identify proteins that interact with a protein of interest in an Ins(1,4,5,6)P4-dependent manner.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Antibody specific to the protein of interest

-

Protein A/G agarose beads

-

Wash buffer

-

Elution buffer

-

Ins(1,4,5,6)P4 (or a non-hydrolyzable analog)

Protocol:

-

Cell Lysis: Lyse cells expressing the protein of interest using a suitable lysis buffer.

-

Pre-clearing: Incubate the cell lysate with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with the primary antibody for 2-4 hours or overnight at 4°C.

-

Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads multiple times with wash buffer. For testing Ins(1,4,5,6)P4 dependency, perform washes with and without the addition of Ins(1,4,5,6)P4.

-

-

Elution: Elute the protein complexes from the beads using an appropriate elution buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting to detect the protein of interest and its interacting partners.

CETSA is a powerful technique to confirm the direct binding of a ligand to its target protein in a cellular environment.

Materials:

-

Cultured cells

-

Ins(1,4,5,6)P4

-

PBS

-

Lysis buffer

-

Equipment for heating samples (e.g., PCR machine)

-

Western blotting reagents

Protocol:

-

Cell Treatment: Treat cultured cells with either vehicle or Ins(1,4,5,6)P4 for a defined period.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).

-

Cell Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifuge at high speed to separate the soluble fraction (containing stabilized protein) from the precipitated fraction.

-

-

Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting. A shift in the melting curve to a higher temperature in the presence of Ins(1,4,5,6)P4 indicates direct binding.

Functional Assay: In Vitro HDAC Activity Assay

This protocol measures the effect of Ins(1,4,5,6)P4 on the activity of a purified or immunoprecipitated HDAC enzyme.

Materials:

-

Purified or immunoprecipitated HDAC enzyme

-

HDAC assay buffer

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Developer solution (e.g., trypsin)

-

HDAC inhibitor (e.g., Trichostatin A) for control

-

Ins(1,4,5,6)P4

-

Fluorometer

Protocol:

-

Reaction Setup: In a microplate, combine the HDAC enzyme, HDAC assay buffer, and either vehicle or varying concentrations of Ins(1,4,5,6)P4.

-

Substrate Addition: Add the fluorogenic HDAC substrate to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time.

-

Development: Stop the reaction and add the developer solution to cleave the deacetylated substrate, releasing the fluorescent molecule.

-

Measurement: Measure the fluorescence intensity using a fluorometer. An increase in fluorescence in the presence of Ins(1,4,5,6)P4 indicates an enhancement of HDAC activity.

Conclusion and Future Directions

1D-myo-Inositol 1,4,5,6-tetrakisphosphate has transitioned from a mere curiosity in the inositol phosphate family to a recognized signaling molecule with profound physiological implications. Its role as a critical regulator of histone deacetylases places it at the heart of epigenetic control of gene expression. Furthermore, its ability to modulate PI3K signaling highlights its involvement in a wide array of cellular processes, including immune responses.

Despite these significant advances, many questions remain. The full repertoire of Ins(1,4,5,6)P4-binding proteins is yet to be elucidated. Its precise roles in the central nervous system, in development, and in various disease states are fertile grounds for future research. The development of specific inhibitors for the enzymes that synthesize and degrade Ins(1,4,5,6)P4 will be invaluable tools to dissect its functions. As our understanding of this enigmatic molecule deepens, so too will the opportunities for therapeutic intervention in diseases where its signaling is dysregulated. The methodologies outlined in this guide provide a robust framework for researchers to contribute to this exciting and rapidly evolving field.

References

-

Millard, C. J., Watson, P. J., & Fairall, L. (2013). Class I HDACs share a common mechanism of regulation by inositol phosphates. Cell Reports, 5(2), 489-498. [Link]

-

Watson, P. J., Millard, C. J., Riley, A. M., Robertson, N. S., Wright, L. C., Godage, H. Y., ... & Fairall, L. (2012). Structure of HDAC3 bound to corepressor and inositol tetraphosphate. Nature, 481(7381), 335-340. [Link]

-

Watson, P. J., Fairall, L., & Schwabe, J. W. (2016). Insights into the activation mechanism of class I HDAC complexes by inositol phosphates. Nature Communications, 7(1), 1-10. [Link]

-

Eckmann, L., Rudolf, M. T., Ptasznik, A., Maira, S. M., Wymann, M. P., & Gillin, F. D. (1997). D-myo-Inositol 1,4,5,6-tetrakisphosphate produced in human intestinal epithelial cells in response to Salmonella invasion inhibits phosphoinositide 3-kinase signaling pathways. Proceedings of the National Academy of Sciences, 94(26), 14456-14460. [Link]

-

Miller, A. T., Chamberlain, P. P., & Cooke, M. P. (2008). Beyond IP3: roles for higher order inositol phosphates in immune cell signaling. Cell cycle, 7(4), 463-467. [Link]

-

BioCyc Database Collection. (n.d.). D-myo-inositol (1,4,5,6)-tetrakisphosphate biosynthesis. BioCyc.org. [Link]

-

Mikoshiba, K. (2006). Inositol 1, 4, 5-trisphosphate IP (3) receptors and their role in neuronal cell function. Journal of neurochemistry, 97(6), 1627-1633. [Link]

-

Inoue, T., Hisatsune, C., & Mikoshiba, K. (2004). Inositol 1, 4, 5-trisphosphate receptor-mediated calcium release in Purkinje cells: from molecular mechanism to behavior. Journal of neurochemistry, 89(6), 1289-1296. [Link]

-

Thillaiappan, N. B., Chavda, A. P., & Tovey, S. C. (2017). The inositol 1, 4, 5-trisphosphate receptor-transcriptional regulation and modulation by phosphorylation. Cells, 6(4), 38. [Link]

-

Irvine, R. F. (1990). Inositol phosphates: proliferation, metabolism and function. Philosophical Transactions of the Royal Society of London. Series B: Biological Sciences, 327(1241), 265-271. [Link]

-

Kim, W., & Kim, S. (2021). Inositol polyphosphate multikinase signaling: multifaceted functions in health and disease. Experimental & molecular medicine, 53(11), 1668-1677. [Link]

-

Shears, S. B. (2004). Regulation of Ins (3, 4, 5, 6) P (4) signaling by a reversible kinase/phosphatase. The Journal of physiology, 555(Pt 1), 15-22. [Link]

-

Irvine, R. F., & Schell, M. J. (2001). Back in the water: the return of the inositol phosphates. Nature reviews Molecular cell biology, 2(5), 327-338. [Link]

-

Shears, S. B. (1993). Hepatic Ins (1, 3, 4, 5) P4 3-phosphatase is compartmentalized inside endoplasmic reticulum. Journal of Biological Chemistry, 268(9), 6209-6215. [Link]

-

Phillips, B. Q., Williams, S. P., & Phillippy, B. Q. (2023). Regulation of inositol 1, 2, 4, 5, 6-pentakisphosphate and inositol hexakisphosphate levels in Gossypium hirsutum by IPK1. Planta, 257(2), 1-13. [Link]

-

González, B., Schell, M. J., Letcher, A. J., Veprintsev, D. B., Irvine, R. F., & Williams, R. J. (2005). The Ins (1, 3, 4) P 3 5/6-kinase/Ins (3, 4, 5, 6) P 4 1-kinase is not a protein kinase. Biochemical Journal, 389(2), 389-395. [Link]

-

Donahue, C. J., & Potter, B. V. (1994). A definitive synthesis of D-myo-inositol 1, 4, 5, 6-tetrakisphosphate and its enantiomer D-myo-inositol 3, 4, 5, 6-tetrakisphosphate from a novel butane-2, 3-diacetal-protected inositol. Journal of the Chemical Society, Chemical Communications, (21), 2469-2470. [Link]

-

Challa, S., & Vantipalli, M. C. (2020). Role of Inositols and Inositol Phosphates in Energy Metabolism. Nutrients, 12(11), 3330. [Link]

-

Di Marcantonio, D., & Cocco, L. (2020). Signalling properties of inositol polyphosphates. International journal of molecular sciences, 21(22), 8593. [Link]

-

Joseph, S. K., Hansen, C. A., & Williamson, J. R. (1987). Inositol 1, 3, 4, 5-tetrakisphosphate increases the duration of the inositol 1, 4, 5-trisphosphate-mediated Ca2+ transient. FEBS letters, 219(1), 125-129. [Link]

-

Gu, C., & Nussinov, R. (2012). Structural insight into the separate roles of inositol tetraphosphate and deacetylase‐activating domain in activation of histone deacetylase 3. Protein Science, 22(1), 83-92. [Link]

-

Eckmann, L., Rudolf, M. T., Ptasznik, A., Maira, S. M., Wymann, M. P., & Gillin, F. D. (1997). D-myo-Inositol 1,4,5,6-tetrakisphosphate produced in human intestinal epithelial cells in response to Salmonella invasion inhibits phosphoinositide 3-kinase signaling pathways. Proceedings of the National Academy of Sciences, 94(26), 14456-14460. [Link]

-